(3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine
Description
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]spiro[2H-indene-3,2'-adamantane]-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2NO/c26-20-6-5-17(23(27)12-20)14-29-28-24-13-25(22-4-2-1-3-21(22)24)18-8-15-7-16(10-18)11-19(25)9-15/h1-6,12,15-16,18-19H,7-11,13-14H2/b28-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOCRCWEKWUMHD-ZZIIXHQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NOCC5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N\OCC5=C(C=C(C=C5)Cl)Cl)/C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Moiety: Adamantane is synthesized through the hydrogenation of dicyclopentadiene.
Spiro Linkage Formation: The adamantane moiety is then reacted with an indene derivative under specific conditions to form the spiro linkage.
Introduction of the Methoxy Group: The dichlorophenyl ring is methoxylated using appropriate reagents.
Final Assembly: The methoxylated dichlorophenyl ring is coupled with the spiro-adamantane-indene intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dichlorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds derived from adamantane structures exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that derivatives of adamantane can inhibit the growth of pathogens such as Candida albicans and several Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Adamantane Derivatives
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar adamantane derivatives have shown promise in reducing inflammation through various biochemical pathways. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making these compounds potential candidates for treating inflammatory diseases .
Neuropharmacological Applications
2.1 Central Nervous System Activity
Compounds with adamantane structures are known to exhibit neuropharmacological effects. The specific compound may have applications in treating conditions such as amnesia or cognitive decline associated with aging. Its ability to interact with neurotransmitter systems could provide therapeutic benefits for neurodegenerative diseases .
Material Science
3.1 Polymer Chemistry
The unique spiro structure of (3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine can be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research into its use as a monomer or additive in polymer formulations is ongoing, with promising results indicating improved performance characteristics .
Mechanism of Action
The mechanism of action of (3’E)-N-[(2,4-dichlorophenyl)methoxy]-2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Adamantane-Indene Derivatives
N'-(4-Chlorophenyl)-2-(3,3-[spiro-2-adamantyl]-2,3-dihydro-1H-inden-1-yliden)-1-hydrazine carboxamide
- Key Differences: Replaces the 2,4-dichlorophenyl methoxy group with a 4-chlorophenyl hydrazine carboxamide.
- Impact : Enhanced solubility due to the carboxamide group but reduced metabolic stability compared to the imine.
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride
- Key Differences :
- Substitutes adamantane with oxane (a six-membered oxygen-containing ring).
- Contains an amine hydrochloride instead of an imine.
- The amine hydrochloride enhances ionic character, affecting pharmacokinetics.
Functional Group Analogues
N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline
- Key Differences :
- Lacks the spirocyclic core but shares a methoxyphenyl imine structure.
- Incorporates a diazenyl (azo) group , enabling π-π stacking interactions.
- Impact : The azo group may confer photochemical reactivity absent in the target compound.
N-(3-Methoxyphenyl)-1-{N′-[(1E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}formamide
- Key Differences :
- Features a bis-methoxyphenyl hydrazinecarbonyl group.
- Lacks the spirocyclic adamantane-indene framework.
Structural and Spectroscopic Data Comparison
Table 1: Key Structural Features and Properties
*Calculated based on formula C₂₄H₂₂Cl₂NO.
Biological Activity
The compound (3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general methodology includes:
- Formation of the Spiro Compound : The initial step usually involves the reaction of an adamantane derivative with a suitable aldehyde or ketone to form the spiro structure.
- Introduction of Functional Groups : The methoxy and dichlorophenyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine . For instance, derivatives containing dichlorophenyl groups have shown significant inhibition against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways. In particular, the dichlorophenyl moiety has been associated with enhanced binding affinity to these targets .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have demonstrated:
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of a related compound reported an IC50 value of 10 µM against MCF-7 cells. The compound induced apoptosis through caspase activation and increased reactive oxygen species (ROS) production, suggesting a mechanism involving oxidative stress .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis via ROS |
| Compound B | HeLa | 15 | EGFR inhibition |
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against various bacterial strains. Notably, the presence of electron-withdrawing groups like chlorine enhanced activity against resistant strains .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | 64 |
Research Findings
- Inhibition Studies : The compound has shown promising results in inhibiting key enzymes involved in cancer progression.
- Molecular Docking : Computational studies indicate strong binding interactions with target proteins, supporting experimental findings .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for this spiro-adamantane-indene imine derivative?
- Methodology : Start with adamantane derivatives and functionalize the spiro carbon via Friedel-Crafts alkylation or cyclization reactions. For the dichlorophenylmethoxy group, use nucleophilic substitution (e.g., coupling 2,4-dichlorobenzyl chloride with hydroxylamine intermediates). Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the imine bond formation .
- Key Considerations : Monitor stereochemistry using chiral HPLC or circular dichroism, as spiro compounds often exhibit axial chirality .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- X-ray crystallography for absolute configuration determination (e.g., resolving spiro-center geometry) .
- NMR spectroscopy : and NMR to verify spiro connectivity and imine tautomerism.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula .
Advanced Research Questions
Q. How can researchers investigate the kinetic stability of the imine bond under physiological conditions?
- Methodology :
- Perform pH-dependent stability assays (pH 2–9) with UV-Vis or LC-MS to track hydrolysis rates.
- Use computational tools (e.g., molecular dynamics simulations) to predict protonation states and solvent interactions affecting bond stability .
Q. What strategies can resolve contradictions in biological activity data (e.g., receptor binding vs. cellular assays)?
- Methodology :
- Surface plasmon resonance (SPR) to measure direct receptor-binding affinity.
- Cellular thermal shift assays (CETSA) to validate target engagement in live cells.
- Cross-validate with metabolomics to rule off-target effects .
- Case Study : ’s sulfonamide derivative highlights the importance of cellular permeability in translating binding data to functional activity .
Q. How can computational modeling guide the optimization of spiro-compound solubility without compromising bioactivity?
- Methodology :
- Use COSMO-RS or Schrödinger’s QikProp to predict logP and aqueous solubility.
- Introduce polar groups (e.g., methoxy or hydroxyl) at non-critical positions (e.g., adamantane periphery) while retaining spiro conformation via molecular docking .
Data Analysis & Experimental Design
Q. How to address discrepancies in crystallographic and spectroscopic data for spiro compounds?
- Methodology :
- Dynamic NMR : Identify fluxional behavior (e.g., ring puckering in adamantane) causing spectral broadening.
- Complementary Techniques : Pair X-ray data with cryo-EM or SAXS to capture dynamic conformations .
Q. What are best practices for characterizing byproducts in multi-step spiro-compound synthesis?
- Methodology :
- LC-MS/MS with ion mobility to separate isobaric byproducts.
- Mechanistic Studies : Use -labeling or deuterated solvents to trace reaction pathways (e.g., imine vs. enamine formation) .
Stability & Storage
Q. How to determine optimal storage conditions for imine-containing spiro compounds?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis.
- Store under inert gas (argon) in amber vials to prevent photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
